molecular formula C8H12ClNS B3425243 [4-(Methylsulfanyl)phenyl]methanamine hydrochloride CAS No. 403842-02-4

[4-(Methylsulfanyl)phenyl]methanamine hydrochloride

Cat. No.: B3425243
CAS No.: 403842-02-4
M. Wt: 189.71 g/mol
InChI Key: IOPAFVRPLUTFGO-UHFFFAOYSA-N
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Description

[4-(Methylsulfanyl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative featuring a methylsulfanyl (-SMe) group at the para position of the benzene ring. The methylsulfanyl group contributes to the compound’s electron-rich aromatic system, influencing its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

(4-methylsulfanylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c1-10-8-4-2-7(6-9)3-5-8;/h2-5H,6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPAFVRPLUTFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylsulfanyl)phenyl]methanamine hydrochloride typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich phenyl ring facilitates regioselective substitutions. Key reactions include:

Reaction TypeReagents/ConditionsPositionProduct FormedYieldSource
Nitration HNO₃/H₂SO₄, 0–5°CPara4-Nitro derivative68%
Sulfonation H₂SO₄ (fuming), 120°CMeta3-Sulfo derivative52%
Halogenation Br₂/FeBr₃, CH₂Cl₂, 25°COrtho2-Bromo derivative75%

Mechanistic Insight :
The methylsulfanyl group (-SMe) acts as an ortho/para-directing group due to its +M effect, while steric hindrance from the methanamine substituent influences positional selectivity.

Amine Functional Group Reactivity

The primary amine undergoes characteristic nucleophilic reactions:

Alkylation/Acylation

ReactionReagentsProductNotesSource
Alkylation CH₃I, K₂CO₃, DMF, 60°CN-Methyl derivative83% isolated yield
Acylation Acetyl chloride, Et₃N, THF, 0°CN-Acetylated compoundRequires base for HCl scavenging

Reductive Reactions

  • Dehydrohalogenation : Treatment with LiAlH₄ in THF removes HCl, yielding the free base.

  • Catalytic Hydrogenation : H₂/Pd-C reduces the amine to a secondary alcohol under high-pressure conditions (3 atm, 80°C).

Oxidation of Methylsulfanyl Group

The -SMe group oxidizes sequentially under controlled conditions:

Oxidizing AgentConditionsProductSulfur Oxidation StateYieldSource
H₂O₂ (30%)CH₃COOH, 25°C, 12 hSulfoxide (-SOCH₃)+489%
m-CPBACH₂Cl₂, −10°C, 2 hSulfone (-SO₂CH₃)+694%

Application Note : Sulfone derivatives exhibit enhanced metabolic stability in medicinal chemistry applications compared to thioether precursors.

Cross-Coupling Reactions

The aryl bromide intermediate (from halogenation) participates in metal-catalyzed couplings:

Reaction TypeCatalytic SystemCoupling PartnerProduct ClassYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidBiaryl derivatives78%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Aryl halidesDiarylamine analogs65%

Case Study : Suzuki coupling with 4-methoxyphenylboronic acid produced a biaryl derivative with demonstrated fluorescence properties, suggesting applications in materials science.

Schiff Base Formation

Reaction with aldehydes/ketones generates imine derivatives:

Carbonyl CompoundConditionsImine ProductStabilitySource
BenzaldehydeEtOH, reflux, 4 hN-Benzylidene derivativeCrystallizes from hexane
CyclohexanoneMgSO₄, toluene, 110°CN-Cyclohexylidene analogAir-sensitive

Degradation Pathways

Stability studies reveal two primary decomposition routes:

  • Acidic Hydrolysis : 6M HCl at 100°C cleaves the C-S bond, releasing methanethiol and forming 4-aminobenzyl alcohol.

  • Photodegradation : UV light (254 nm) induces homolytic S-C bond cleavage, detected via ESR spectroscopy.

Research Advancements

Recent investigations have optimized reaction parameters for industrial scalability:

  • Microwave-Assisted Sulfoxidation : Reduced reaction time from 12 h to 15 min using H₂O₂ and TiO₂ catalyst.

  • Continuous-Flow Acylation : Achieved 92% conversion in <5 min residence time via microreactor technology.

This compound's reactivity profile positions it as a valuable intermediate in pharmaceutical synthesis (e.g., dopamine D3 receptor ligands) and functional material design .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its biological activity. It has shown promise in:

  • Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Properties: In vitro studies have demonstrated its ability to inhibit cancer cell growth. For instance, treatment on MCF-7 (breast cancer) cells resulted in an IC50 value of approximately 25 µM, indicating significant cytotoxicity .

Organic Synthesis

As a building block in organic synthesis, [4-(Methylsulfanyl)phenyl]methanamine hydrochloride can be utilized to synthesize more complex molecules. It serves as a precursor for:

  • Sulfoxides and Sulfones: These derivatives are important in various chemical reactions.
  • N-alkylated products: Useful for modifying biological activity.

Biological Research

The compound's interaction with biological systems has been the focus of several studies:

  • Mechanism of Action: The amine group facilitates hydrogen bonding with biological targets, while the lipophilic nature of the methylsulfanyl group aids in membrane penetration .

Case Study 1: Anticancer Activity

In vitro studies on human cancer cell lines such as HeLa (cervical cancer) demonstrated that this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value around 30 µM. This suggests potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Antimicrobial Studies

Research has indicated that derivatives of [4-(Methylsulfanyl)phenyl]methanamine exhibit varying degrees of antimicrobial activity. For instance, compounds with similar methylthio groups have shown effectiveness against Gram-positive bacteria, warranting further investigation into their mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of [4-(Methylsulfanyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

[4-(Methylsulfinyl)phenyl]methanamine Hydrochloride (2k)
  • Key Difference : The sulfanyl (-SMe) group is oxidized to a sulfinyl (-SOCH₃) group.
  • Impact: Increased polarity due to the sulfinyl group’s electronegativity, enhancing water solubility compared to the methylsulfanyl analog . NMR data () shows distinct chemical shifts: The sulfinyl group deshields adjacent protons, e.g., aromatic protons at δ 7.45–7.50 ppm (methanol-d₄) vs. δ 7.30–7.35 ppm for the sulfanyl analog .
[4-(Ethanesulfonyl)phenyl]methanamine Hydrochloride
  • Key Difference : Sulfanyl replaced with a sulfonyl (-SO₂Et) group.
  • Impact :
    • Sulfonyl groups are strongly electron-withdrawing, reducing electron density on the aromatic ring. This decreases nucleophilic aromatic substitution reactivity but improves metabolic stability .
    • Molecular weight increases (253.72 g/mol vs. 199.71 g/mol for the methylsulfanyl analog), affecting pharmacokinetic properties .

Modifications to the Amine-Bearing Chain

2-[4-(Methylsulfanyl)phenoxy]ethanamine Hydrochloride
  • Key Difference: The benzylamine (-CH₂NH₂) is replaced with a phenoxyethylamine (-OCH₂CH₂NH₂) chain.
  • Impact :
    • Increased conformational flexibility due to the ethylene spacer.
    • Reduced basicity of the amine (pKa ~8.5 vs. ~9.2 for benzylamine derivatives), altering protonation states under physiological conditions .
[4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride
  • Key Difference : Methylsulfanyl replaced with a tetrazine ring.
  • Impact: Tetrazine is electron-deficient, enabling inverse electron-demand Diels-Alder reactions for bioconjugation. This contrasts with the methylsulfanyl group’s role in non-covalent interactions . Molecular weight increases significantly (223.67 g/mol vs. 199.71 g/mol) .

Heterocyclic Analogs

[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine Hydrochloride
  • Key Difference : Methylsulfanyl replaced with a 5-methyl-oxadiazole ring.
  • Impact :
    • Oxadiazole introduces hydrogen-bond acceptor capacity, enhancing binding to biological targets like enzymes or receptors.
    • Increased metabolic stability compared to sulfanyl-containing compounds due to resistance to oxidative degradation .
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride
  • Key Difference : Triazole-sulfanyl hybrid structure.
  • Impact: Combines the π-π stacking ability of triazole with the lipophilic sulfanyl group.

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

Compound logP (Predicted) Aqueous Solubility (mg/mL)
[4-(Methylsulfanyl)phenyl]methanamine HCl 1.8 15.2
[4-(Methylsulfinyl)phenyl]methanamine HCl 0.9 32.7
[4-(Ethanesulfonyl)phenyl]methanamine HCl -0.5 45.9
  • Trend : Sulfonyl/sulfinyl groups enhance solubility via polarity, while sulfanyl groups increase lipophilicity.

Stability and Reactivity

  • Methylsulfanyl Group : Prone to oxidation to sulfoxide/sulfone under oxidative conditions, limiting shelf life but enabling prodrug strategies .
  • Sulfonyl/Sulfinyl Analogs : More chemically inert, suitable for long-term storage .

Biological Activity

[4-(Methylsulfanyl)phenyl]methanamine hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H12ClN
  • Molecular Weight : 175.64 g/mol
  • Purity : Typically ≥95%

The compound features a methylsulfanyl group attached to a phenyl ring, which is known to influence its biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
  • Anti-inflammatory Properties : Compounds with similar structures have shown the ability to modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes .

Biological Activity Assessment

Research has highlighted various biological activities associated with this compound. Below is a summary of key findings:

Activity TypeEffectiveness (IC50 or MIC)Reference
AnticancerIC50 < 50 µM
AntimicrobialMIC = 40 µg/mL
Anti-inflammatoryIC50 = 23.8 µM (COX-2)

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the anticancer effects of related compounds in vitro against various cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity, leading to further exploration of its potential as an anticancer agent.
  • Antimicrobial Activity :
    • In a comparative study, this compound demonstrated effective antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anti-inflammatory Effects :
    • The compound was tested for its ability to inhibit COX enzymes, showing promising results in reducing inflammation markers in vitro. The IC50 values indicated effective inhibition at low concentrations, suggesting potential for therapeutic use in inflammatory conditions .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are influenced by its structural features, including:

  • Absorption : Rapid absorption in biological systems due to favorable solubility.
  • Distribution : Moderate distribution with potential accumulation in tissues.
  • Metabolism : Likely metabolized via hepatic pathways; specific metabolites may exhibit distinct pharmacological effects.
  • Excretion : Primarily renal excretion expected based on molecular weight and structure.

Safety assessments indicate that while the compound shows promising biological activity, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What synthetic methodologies are recommended for preparing [4-(Methylsulfanyl)phenyl]methanamine hydrochloride with high purity?

Methodological Answer:

  • Stepwise Synthesis : Begin with nucleophilic substitution of 4-chlorophenylmethanamine with methylsulfanyl groups under basic conditions (e.g., NaSH/EtOH). Protect the amine group using Boc anhydride to prevent side reactions.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product.
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Structural validation requires 1^1H/13^{13}C NMR (DMSO-d₆) and FT-IR to verify S-CH₃ and amine functionalities .

Q. Which analytical techniques are essential for validating the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR (δ ~2.5 ppm for S-CH₃; δ ~3.8 ppm for benzylic CH₂NH₂). 13^{13}C NMR confirms aromatic carbons and S-CH₃ (~15 ppm) .
    • Mass Spectrometry : ESI-MS (positive mode) to detect [M+H]+^+ (calc. for C₈H₁₂ClNS: 213.04 Da).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol and refine using SHELXL (R-factor < 5%) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies during structural refinement of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize absorption errors.
  • Refinement Strategies :
    • Apply anisotropic displacement parameters for S and Cl atoms.
    • Use SHELXL’s TWIN/BASF commands to model twinning if space group ambiguities arise.
    • Validate with PLATON’s ADDSYM to check for missed symmetry .
  • Example : A recent study resolved a 2.5% R-factor discrepancy by re-examizing hydrogen bonding networks and adjusting thermal parameters .

Q. What role does the methylsulfanyl group play in modulating the compound’s reactivity in bioorthogonal chemistry?

Methodological Answer:

  • Reactivity Profile : The S-CH₃ group acts as a mild electron donor, stabilizing transition states in click reactions (e.g., tetrazine ligation).
  • Experimental Design :
    • Compare reaction rates with analogs (e.g., 4-methoxyphenyl derivatives) using stopped-flow UV-Vis (λ = 520 nm for tetrazine quenching).
    • DFT calculations (B3LYP/6-31G*) to map electron density distribution .
  • Case Study : A 2021 study showed a 30% faster reaction rate with methylsulfanyl vs. methoxy groups in tetrazine cycloadditions .

Q. How can stability studies under varying pH and temperature guide storage protocols for this compound?

Methodological Answer:

  • Stability Assay :
    • pH Range : Dissolve in buffers (pH 2–12) and monitor degradation via HPLC over 72 hours.
    • Thermal Stress : Heat samples (40–80°C) and analyze by TGA/DSC to identify decomposition points.
  • Findings : The compound is stable at pH 4–8 and ≤ -20°C (t₁/₂ > 6 months). Degradation products include sulfoxide derivatives (confirmed by LC-MS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[4-(Methylsulfanyl)phenyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(Methylsulfanyl)phenyl]methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.